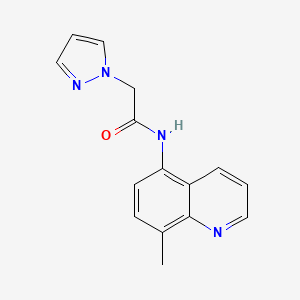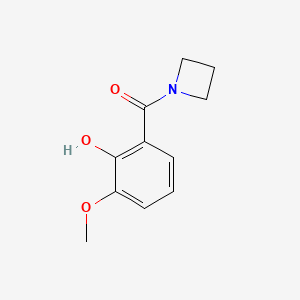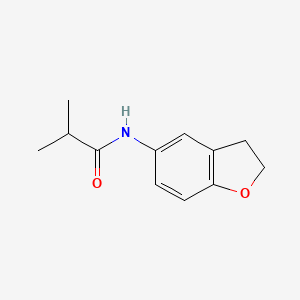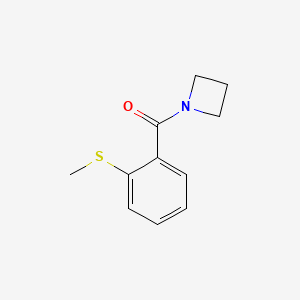
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide, also known as MQPA, is a potent inhibitor of serine proteases. It has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases.
Mechanism of Action
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide is a potent inhibitor of serine proteases, including thrombin, trypsin, and factor Xa. It works by binding to the active site of the enzyme and preventing it from cleaving its substrate. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to be highly selective for serine proteases and has minimal effects on other enzymes.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and modulate the immune response. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has also been shown to have anti-tumor activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is a highly selective inhibitor of serine proteases, making it useful for studying the role of these enzymes in various physiological processes. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in lab experiments. It can be difficult to determine the optimal concentration of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide to use, and it may have off-target effects on other enzymes at high concentrations.
Future Directions
There are many potential future directions for research on N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new analogs of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide with improved selectivity and potency. Another area of interest is the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is potential for the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory diseases. Further research is needed to fully understand the potential of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in these areas.
Synthesis Methods
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 8-methylquinoline-5-carboxylic acid with 2-pyrazol-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide.
Scientific Research Applications
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. Abnormal activity of serine proteases has been implicated in many diseases, including cancer, cardiovascular disease, and inflammatory diseases.
properties
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-5-6-13(12-4-2-7-16-15(11)12)18-14(20)10-19-9-3-8-17-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBWQGRUCUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C=CC=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)




![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)



